![molecular formula C15H16N2OS B2432957 1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone CAS No. 2445784-28-9](/img/structure/B2432957.png)
1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone
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Description
1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various cancers and autoimmune diseases. This compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and function of B-cells and other immune cells.
Scientific Research Applications
Microwave-Assisted Synthesis
The compound has been used in microwave-assisted synthesis, specifically in the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, demonstrating its utility in efficient synthetic processes (Ankati & Biehl, 2010).
Versatile Coupling for Synthesis
It's involved in versatile coupling reactions for synthesizing pyrazolopyridines and other pyrido fused systems, indicating its broad applicability in the creation of complex heterocyclic structures (Almansa et al., 2008).
Antiviral Activity Synthesis
This compound serves as a starting material in synthesizing derivatives with potential antiviral activity, highlighting its significance in medicinal chemistry (Attaby et al., 2006).
Heterocyclic Synthesis Utility
It's a critical intermediate in the synthesis of various biologically relevant heterocyclic systems, underlining its importance in pharmaceutical research (Salem et al., 2021).
Spectroscopic Property Studies
The compound plays a role in studying the effects of structure and environment on spectroscopic properties of certain methanones, contributing to our understanding of material properties (Al-Ansari, 2016).
Photoinduced Direct Oxidative Annulation
It's used in photoinduced direct oxidative annulation processes, providing access to highly functionalized polyheterocyclic ethanones, showcasing its versatility in organic synthesis (Zhang et al., 2017).
Platelet Aggregation Inhibition Synthesis
This compound is used in synthesizing derivatives that inhibit platelet aggregation, signifying its potential in therapeutic applications (Challa et al., 2014).
Antibacterial Activity Synthesis
Its derivatives have been tested for antibacterial activity, illustrating its role in developing new antimicrobial agents (Salahuddin et al., 2009).
Synthetic Approaches in Heterocyclic Chemistry
The compound is integral to new synthetic approaches in heterocyclic chemistry, facilitating the creation of novel compounds (El-Meligie et al., 2020).
properties
IUPAC Name |
1-[4-(2-aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10(18)17-8-6-14-12(7-9-19-14)15(17)11-4-2-3-5-13(11)16/h2-5,7,9,15H,6,8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIJLGHDWUJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC=CC=C3N)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2445784-28-9 |
Source
|
Record name | 1-[4-(2-aminophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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